molecular formula C15H23NO3 B6356637 (1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one CAS No. 1027343-55-0

(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one

Cat. No.: B6356637
CAS No.: 1027343-55-0
M. Wt: 265.35 g/mol
InChI Key: IWEKQEFTRFAESQ-NAKRPEOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5110^2,5]nonan-4-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core and the introduction of the tert-butoxycarbonyl (Boc) protecting group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining product quality. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the tricyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its tricyclic structure may mimic certain natural products, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into binding sites, modulating the activity of its targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,5S,6R,7R)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one
  • (1R,2R,5S,7R,9S)-8-Methylene-2,6,6-trimethyltricyclo[5.3.1.0^1,5]undecan-9-ol

Uniqueness

Compared to similar compounds, (1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one stands out due to its specific functional groups and protecting groups. These features enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl (1R,2R,5S,7R)-8,8-dimethyl-4-oxo-3-azatricyclo[5.1.1.02,5]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-11-9(12(16)17)6-8-7-10(11)15(8,4)5/h8-11H,6-7H2,1-5H3/t8-,9-,10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEKQEFTRFAESQ-NAKRPEOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C1C2)N(C3=O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2C[C@H]3[C@@H]([C@@H]1C2)N(C3=O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one
Reactant of Route 2
Reactant of Route 2
(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one
Reactant of Route 3
(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one
Reactant of Route 4
(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one
Reactant of Route 5
Reactant of Route 5
(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one
Reactant of Route 6
Reactant of Route 6
(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.